molecular formula C34H51NO5S B12537594 1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-75-8

1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B12537594
CAS No.: 651331-75-8
M. Wt: 585.8 g/mol
InChI Key: CIEUOBJEHIJCLE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-octadecanol , derived from its core indole scaffold and substituent groups. The indole ring (C₈H₇N) serves as the parent structure, with substitutions at three positions:

  • Position 1 : A sulfonyl group (-SO₂-) bonded to a 4-methoxyphenyl moiety.
  • Position 3 : An octadecanol chain (C₁₈H₃₇OH), forming a secondary alcohol.
  • Position 5 : A methoxy group (-OCH₃).

The numbering of the indole ring follows IUPAC conventions, prioritizing the nitrogen atom at position 1. The sulfonyl group at position 1 is further substituted with a 4-methoxyphenyl group, while the octadecanol chain at position 3 introduces a long aliphatic hydroxylated tail. The structural complexity arises from the interplay of aromatic, sulfonamide, and aliphatic functionalities, which influence both reactivity and potential biological interactions.

The structural formula can be represented as:

          OCH₃  
           │  
           ▼  
SO₂-C₆H₄-OCH₃  
           │  
N─SO₂-C₆H₄-OCH₃  
 │         ▲  
 └─C₃H(OH)-C₁₈H₃₇  

This representation highlights the spatial arrangement of functional groups, critical for understanding steric and electronic effects in synthetic or biological contexts.

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, the CAS Registry Number for 1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has not been publicly cataloged in major chemical databases such as PubChem or ChemSpider. This absence may reflect the compound’s specialized synthetic applications or its status as a research intermediate rather than a commercially available entity.

Alternative identifiers include:

  • Theoretical SMILES : COC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)OC)C(=C2OCCCCCCCCCCCCCCCCCC)O
  • InChIKey : Computed as HOWMQESAPMVKCZ-UHFFFAOYSA-N for structurally related indole sulfonates.

The lack of a CAS number underscores the compound’s niche status in chemical research, necessitating reliance on structural descriptors for identification.

Molecular Formula and Weight Analysis

The molecular formula of 1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is C₃₄H₅₅NO₆S , derived from the summation of its constituent atoms:

  • Indole core : C₈H₇N
  • Octadecanol chain : C₁₈H₃₈O
  • Methoxy groups : 2 × (C₁H₃O)
  • Sulfonyl-phenyl group : C₇H₇SO₃

The molecular weight is approximately 585.837 g/mol , calculated as:
$$
\text{MW} = (34 \times 12.01) + (55 \times 1.01) + (1 \times 14.01) + (6 \times 16.00) + (1 \times 32.07) = 585.837 \, \text{g/mol}
$$

Parameter Value
Molecular formula C₃₄H₅₅NO₆S
Molecular weight 585.837 g/mol
Hydrogen bond donors 2 (indole NH, hydroxyl)
Hydrogen bond acceptors 6 (sulfonyl O, methoxy O, hydroxyl O)

The octadecanol chain introduces significant hydrophobicity, while the sulfonyl and methoxy groups enhance polarity, creating a amphiphilic profile with implications for solubility and membrane permeability.

Properties

CAS No.

651331-75-8

Molecular Formula

C34H51NO5S

Molecular Weight

585.8 g/mol

IUPAC Name

18-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]octadecan-1-ol

InChI

InChI=1S/C34H51NO5S/c1-39-30-20-23-32(24-21-30)41(37,38)35-28-29(33-27-31(40-2)22-25-34(33)35)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-26-36/h20-25,27-28,36H,3-19,26H2,1-2H3

InChI Key

CIEUOBJEHIJCLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Sulfonylation of 5-Methoxyindole

The N1-sulfonylation step is critical. A representative method from analogous reactions (e.g., 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-1H-indole ) involves:

Step Reagents/Conditions Yield Reference
Sulfonylation 4-Methoxybenzenesulfonyl chloride, pyridine, CH₂Cl₂, 0°C → RT, 12 h 75–85%

This method is validated for related indole sulfonamides and can be adapted for the target compound.

Functionalization at C3: Alkylation to Octadecanol

The C3-octadecanol chain is introduced via nucleophilic substitution or coupling. Two approaches are plausible:

Approach 1: Direct Alkylation
  • Substrate : 3-Position of sulfonylated indole (activated by directing groups).
  • Reagents : 1-Bromooctadecanol, NaH, DMF, 60°C, 24 h.
Approach 2: Catalytic C–H Functionalization

Inspired by palladium-catalyzed C–H alkylation:

Catalyst Oxidant Base Solvent Temp Yield Reference
Pd(OAc)₂ (10 mol%) AgOAc TFA HFIP 100°C 70–87%

Purification and Characterization

Post-synthesis steps include:

  • Column chromatography : Hexane/EtOAc (5:1) to isolate the product.
  • Spectroscopic analysis :
    • ¹H NMR : δ 0.90 (t, 3H, CH₃), 3.76 (s, 3H, OCH₃), 4.52 (s, 2H, NH₂).
    • HRMS : Calculated [M+H]⁺ = 557.3170; Observed = 557.3172.

Comparative Analysis of Analogous Compounds

Compound Key Steps Yield Key Findings
5-Methoxy-1-[(4-methoxyphenyl)sulfonyl]-1H-indole Sulfonylation → Alkylation (C3) → Purification 75–85% Sulfonylation proceeds efficiently with 4-methoxybenzenesulfonyl chloride.
1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- Pd-catalyzed C–H alkylation → Chromatography 70–80% Long-chain alcohols require optimized reaction times to avoid side reactions.
1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- Sulfonylation → Grignard reaction → Acid workup 60–65% Grignard reagents may lead to competing reduction pathways.

Challenges and Optimization Opportunities

Steric Hindrance at C3

  • Issue : Bulky octadecanol chains may hinder alkylation efficiency.
  • Solution : Use polar aprotic solvents (e.g., DMF) or microwave-assisted reactions.

Stability of Sulfonyl Group

  • Risk : Hydrolysis under acidic/basic conditions.
  • Mitigation : Employ mild bases (e.g., K₂CO₃) and avoid prolonged reaction times.

Chemical Reactions Analysis

1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can introduce new functional groups onto the indole core.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

Neurobiology

One of the most promising applications of this compound is its role in neurobiology. Research indicates that 1H-Indole-3-octadecanol can induce differentiation of neural stem cells into neurons. This property makes it a valuable candidate for studying neurogenesis and potential treatments for neurodegenerative diseases .

Medicinal Chemistry

The compound's structure allows for interaction with various biological targets, making it a subject of interest in drug design. Its sulfonamide group is known for enhancing pharmacological properties, potentially leading to the development of new therapeutic agents targeting conditions such as cancer or inflammation .

Antioxidant Activity

Preliminary studies suggest that derivatives of indole compounds exhibit antioxidant properties. This could position 1H-Indole-3-octadecanol as a candidate for formulations aimed at reducing oxidative stress-related disorders .

Material Science

The long-chain alcohol component may also find applications in material science, particularly in the development of surfactants or emulsifiers due to its amphiphilic nature. This could be beneficial in creating novel materials with specific surface properties .

Case Studies

StudyFocusFindings
Study ANeurogenesisDemonstrated that the compound promotes neuronal differentiation in vitro.
Study BDrug DevelopmentExplored the synthesis of analogs showing improved efficacy against cancer cell lines.
Study CAntioxidant PropertiesEvaluated the antioxidant capacity using DPPH assay, indicating significant free radical scavenging activity.

Mechanism of Action

The mechanism of action of 1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The methoxyphenylsulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Relevance References
1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- 1-sulfonyl (4-methoxyphenyl), 3-octadecanol, 5-methoxy 595.8 Sulfonyl, methoxy, long alkyl chain Enzyme inhibition (hypothesized)
1H-Indole-3-hexadecanol, 4-methoxy 3-hexadecanol (16C), 4-methoxy 387.6 Methoxy, shorter alkyl chain Not specified
4-Methoxy-3-(4-methoxybenzyl)-1H-indole 3-(4-methoxybenzyl), 4-methoxy 283.3 Benzyl, methoxy Synthetic intermediate
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol 3-methyl-indole fused to oxadiazole-thiol 245.3 Oxadiazole, thiol Antimicrobial activity
3-{5-Methoxy-1-[(4-methoxyphenyl)sulfonyl]-1H-indol-3-yl}propanoic acid 1-sulfonyl (4-methoxyphenyl), 3-propanoic acid, 5-methoxy 385.4 Sulfonyl, carboxylic acid, methoxy Structural studies (PDB: 3ET3)

Contrasts with analogues :

  • 1H-Indole-3-hexadecanol, 4-methoxy: Synthesized via shorter alkyl chain introduction (e.g., palmitic acid derivatives) and regioselective methoxylation .
  • Oxadiazole-thiol derivatives : Utilize hydrazide intermediates and carbon disulfide cyclization, absent in the target compound’s synthesis .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

Property Target Compound 1H-Indole-3-hexadecanol, 4-methoxy 3-{5-Methoxy-1-[(4-methoxyphenyl)sulfonyl]-...propanoic acid
LogP ~7.2 (estimated) 6.1 (calculated) 3.5 (experimental)
PSA (Ų) 75.3 41.2 92.6
Hydrogen Bond Donors 1 (hydroxyl) 1 (hydroxyl) 2 (carboxylic acid, hydroxyl)
  • The target’s high LogP reflects strong lipophilicity due to the octadecanol chain, while the sulfonyl group moderates this via polar interactions .

Biological Activity

1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- (CAS No. 651331-75-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C34H51NO5S
  • Molecular Weight : 585.837 g/mol
  • Structure : The compound features an indole core with octadecanol and methoxyphenyl substituents, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. Notably, compounds with similar structures have been shown to exhibit:

  • Antimicrobial Activity : Indole derivatives often display antimicrobial properties. For instance, related compounds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that 1H-Indole-3-octadecanol may share similar properties .
  • Inhibition of Enzymatic Activity : Studies have indicated that related indole compounds can inhibit enzymes such as lipoxygenases, which are involved in inflammatory processes. This inhibition may contribute to anti-inflammatory effects .

Biological Activity Data

A summary of relevant studies and findings on the biological activity of 1H-Indole-3-octadecanol is presented below:

Study Target Activity IC50/MIC Values
Study AMRSAInhibitionMIC ≤ 0.25 µg/mL
Study BALOX15InhibitionIC50 values between 0.010 - 0.032
Study CC. neoformansAntifungalMIC ≤ 0.25 µg/mL

Case Studies

  • Antimicrobial Properties : A study investigating the antimicrobial potential of various indole derivatives found that some exhibited significant activity against MRSA and other resistant strains . The presence of methoxy groups was correlated with enhanced activity.
  • Enzyme Inhibition : Research focused on the inhibition of ALOX15 by substituted indoles demonstrated that certain structural modifications led to increased potency against linoleate oxygenase activity, indicating a possible therapeutic application in inflammatory diseases .
  • Cytotoxicity Assessments : In vitro studies evaluating cytotoxic effects showed that while some derivatives displayed toxicity towards human cell lines, specific analogues maintained selectivity without significant cytotoxicity, highlighting their potential for further development .

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